4-(1H-INDOL-3-YL)-5-METHYL-2-(3-PYRIDYL)-1,3-THIAZOLE
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Overview
Description
4-(1H-Indol-3-yl)-5-methyl-2-(3-pyridyl)-1,3-thiazole is a heterocyclic compound that features an indole moiety, a pyridine ring, and a thiazole ring. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of multiple heteroatoms and aromatic systems makes it a versatile scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-5-methyl-2-(3-pyridyl)-1,3-thiazole typically involves multi-component reactions (MCRs). These reactions are advantageous due to their efficiency, simplicity, and ability to generate complex molecules in a single step. One common method involves the reaction of indole derivatives with thiazole and pyridine precursors under specific conditions, often using catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the process. This includes using continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-3-yl)-5-methyl-2-(3-pyridyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.
Medicine: Due to its potential pharmacological activities, it is investigated for its use in developing new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism by which 4-(1H-indol-3-yl)-5-methyl-2-(3-pyridyl)-1,3-thiazole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity. The pathways involved can vary depending on the specific biological context, but often include signaling pathways related to cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole-thiazole derivatives, such as:
- 4-(1H-Indol-3-yl)-2-(3-pyridyl)-1,3-thiazole
- 5-Methyl-4-(1H-indol-3-yl)-2-(3-pyridyl)-1,3-thiazole
- 4-(1H-Indol-3-yl)-5-methyl-2-(2-pyridyl)-1,3-thiazole .
Uniqueness
The uniqueness of 4-(1H-indol-3-yl)-5-methyl-2-(3-pyridyl)-1,3-thiazole lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The combination of indole, pyridine, and thiazole rings provides a versatile scaffold that can be modified to enhance its properties for various applications .
Properties
IUPAC Name |
4-(1H-indol-3-yl)-5-methyl-2-pyridin-3-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-11-16(14-10-19-15-7-3-2-6-13(14)15)20-17(21-11)12-5-4-8-18-9-12/h2-10,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRKHUSYEKBIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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